(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a chlorophenyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and L-proline.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring structure.
Oxidation: The resulting pyrrolidine derivative is then oxidized to introduce the ketone functional group at the 5-position.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Formation of alcohol derivatives.
Substitution Products: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure with a different position of the chlorine atom.
(2S)-3-(3-Bromophenyl)-5-oxopyrrolidine-2-carboxylic acid: Bromine substituent instead of chlorine.
(2S)-3-(3-Chlorophenyl)-5-hydroxypyrrolidine-2-carboxylic acid: Hydroxyl group instead of the ketone group.
Uniqueness: (2S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the chlorine atom and the presence of the ketone group contribute to its unique properties compared to similar compounds.
Properties
Molecular Formula |
C11H10ClNO3 |
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Molecular Weight |
239.65 g/mol |
IUPAC Name |
(2S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8?,10-/m0/s1 |
InChI Key |
IGCXWZBBWWUORU-HTLJXXAVSA-N |
Isomeric SMILES |
C1C([C@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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